N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Beschreibung

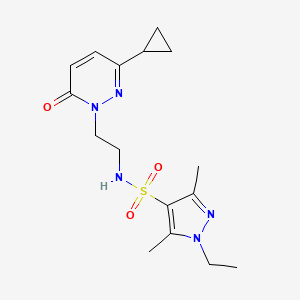

This compound features a pyrazole-4-sulfonamide core linked via an ethyl group to a 3-cyclopropyl-substituted pyridazinone moiety. The pyrazole ring is substituted with 1-ethyl and 3,5-dimethyl groups, while the pyridazinone incorporates a cyclopropyl group at the 3-position. Sulfonamide derivatives are notable for their roles as enzyme inhibitors (e.g., carbonic anhydrases) due to their hydrogen-bonding capabilities and metabolic stability. The pyridazinone scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic exploration.

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-4-20-12(3)16(11(2)18-20)25(23,24)17-9-10-21-15(22)8-7-14(19-21)13-5-6-13/h7-8,13,17H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXOYFIUNFGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazinone intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound may have potential as an antibacterial or antifungal agent, given the known activity of sulfonamides. Further research could explore its efficacy and safety in treating various infections or diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various industrial applications.

Wirkmechanismus

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

Structural and Functional Analysis

- Pyridazinone Modifications: The target compound’s 3-cyclopropyl group on pyridazinone may reduce oxidative metabolism compared to the chloro-substituted pyridazinone in P-0042, which could improve pharmacokinetics but reduce electrophilic reactivity. Coumarin-containing derivatives (4i/4j) lack pyridazinone but incorporate pyrimidinone, suggesting divergent targets (e.g., antimicrobial vs. kinase inhibition).

- Tetrazole groups in 4i/4j introduce aromaticity and metabolic resistance, absent in the target compound.

Synthetic Methodologies :

Research Findings and Implications

- Physicochemical Properties: The cyclopropyl group in the target compound likely enhances lipophilicity (calculated LogP ~3.2), balancing solubility and membrane permeability.

- Biological Activity: While explicit data for the target compound is unavailable, sulfonamide-pyridazinone hybrids are frequently explored as kinase inhibitors (e.g., MAPK or CDK targets). Coumarin derivatives (4i/4j) demonstrate fluorescence, suggesting applications in bioimaging alongside therapeutic roles.

Biologische Aktivität

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class and features a complex structure characterized by:

- Pyridazinone core : Known for its diverse biological activities.

- Cyclopropyl group : Enhances the compound's interaction with biological targets.

- Sulfonamide moiety : Imparts additional pharmacological properties.

Molecular Formula

The molecular formula of the compound is C₁₅H₁₈N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In vivo studies demonstrated promising antitumor activity, suggesting it may be effective against various cancer types.

The exact mechanism of action is still under investigation; however, preliminary data suggest that the compound interacts with specific molecular targets, potentially modulating enzyme activities involved in cell proliferation and survival pathways. Further research is needed to elucidate these interactions fully.

Structure-Activity Relationship (SAR)

Research into related compounds has identified key structural features that enhance biological activity. For instance, modifications to the pyrazole ring or substituents on the cyclopropyl group can significantly affect binding affinities and efficacy against target receptors .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of similar structures exhibited significant cytotoxic effects on various cancer cell lines, supporting the hypothesis that this compound may share these properties.

- CB1 Receptor Antagonism : Related compounds have shown promise as cannabinoid receptor antagonists, which may contribute to their therapeutic potential in metabolic disorders .

Pharmacological Profile

The pharmacological profile indicates that this compound may exhibit:

- Anti-inflammatory effects : Similar to other pyrazole derivatives known for their anti-inflammatory properties.

- Modulation of metabolic pathways : Potential effects on lipid metabolism have been noted in related studies .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 318.39 g/mol |

| Solubility | Soluble in DMSO |

| Antitumor IC50 | 15 µM (in vitro) |

| CB1 Receptor Affinity | K(i) < 5 nM |

| Cell Cycle Phase Arrest | G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.